molecular formula C10H11F3O2 B8668038 1,1,1-Trifluoro-2-(4-methoxyphenyl)propan-2-ol

1,1,1-Trifluoro-2-(4-methoxyphenyl)propan-2-ol

Cat. No. B8668038
M. Wt: 220.19 g/mol
InChI Key: LCRHNHSPQULWRG-UHFFFAOYSA-N
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Patent
US08633315B2

Procedure details

A solution of 1-bromo-4-methoxybenzene (19 ml, 150 mmol) in 300 ml of dry THF at −78° C. was treated with n-butyllithium (96 ml, 154 mmol) (1.6 M or 15% in hexanes, Strem). The resulting mixture was stirred for an additional 30 min. At −78° C., 1,1,1-trifluoropropan-2-one (16 ml, 180 mmol) was added and the mixture was stirred −78° C. and slowly warmed up overnight. The reaction mixture was treated with 100 ml of 5N HCl and concentrated. The layers were separated. The bottom layer (organic) was diluted with 50 ml of DCM, washed with 1×100 ml of H2O, and dried (MgSO4) and concentrated to give an oil which was purified by silica gel chromatography eluting with 0-5% EtOAc in hexanes to provide the title compound.
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.C([Li])CCC.[F:15][C:16]([F:21])([F:20])[C:17](=[O:19])[CH3:18].Cl>C1COCC1>[F:15][C:16]([F:21])([F:20])[C:17]([C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1)([OH:19])[CH3:18]

Inputs

Step One
Name
Quantity
19 mL
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Name
Quantity
96 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
FC(C(C)=O)(F)F
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for an additional 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
slowly warmed up overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The layers were separated
ADDITION
Type
ADDITION
Details
The bottom layer (organic) was diluted with 50 ml of DCM
WASH
Type
WASH
Details
washed with 1×100 ml of H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-5% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C(C)(O)C1=CC=C(C=C1)OC)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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